BenchChemオンラインストアへようこそ!

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one

Antibacterial drug discovery MRSA Biscoumarin scaffold comparison

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one (CAS 859666-77-6) is a fully synthetic 3,4′-biscoumarin derivative in which two substituted 2H-chromen-2-one nuclei are directly coupled through a C3–C4′ bond. The compound carries an 8-methoxy substituent on one coumarin ring and a 7-[2-(4-methoxyphenyl)-2-oxoethoxy] side chain on the other, yielding a molecular formula of C28H20O8 and a molecular weight of 484.45 g/mol.

Molecular Formula C28H20O8
Molecular Weight 484.46
CAS No. 859666-77-6
Cat. No. B2356460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one
CAS859666-77-6
Molecular FormulaC28H20O8
Molecular Weight484.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O
InChIInChI=1S/C28H20O8/c1-32-18-8-6-16(7-9-18)23(29)15-34-19-10-11-20-21(14-26(30)35-25(20)13-19)22-12-17-4-3-5-24(33-2)27(17)36-28(22)31/h3-14H,15H2,1-2H3
InChIKeyFDLQEQLXRRGRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one (CAS 859666-77-6): Structural Identity, Screening Provenance, and Procurement Context


8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one (CAS 859666-77-6) is a fully synthetic 3,4′-biscoumarin derivative in which two substituted 2H-chromen-2-one nuclei are directly coupled through a C3–C4′ bond [1]. The compound carries an 8-methoxy substituent on one coumarin ring and a 7-[2-(4-methoxyphenyl)-2-oxoethoxy] side chain on the other, yielding a molecular formula of C28H20O8 and a molecular weight of 484.45 g/mol [1]. It is catalogued as InterBioScreen ID STOCK1N-58718 (ChemBase ID 210833) and classified under 'Derivatives & analogs of Natural Compounds' within the InterBioScreen high-throughput screening collection of over 485,000 functionalized heterocycles [1][2]. The compound complies with Lipinski's Rule of Five (LogP 3.67, TPSA 97.36 Ų, zero H-bond donors, six H-bond acceptors, seven rotatable bonds) and is supplied primarily as a screening-quality research tool for target-based and phenotypic discovery campaigns [1][2].

Why Generic Interchange of 3,4′-Biscoumarins Fails: Structural and Physicochemical Basis for Differentiated Selection of CAS 859666-77-6


Biscoumarins cannot be treated as a fungible commodity class because minor changes in coumarin-coumarin linkage topology, ring substitution pattern, and side-chain functionality produce large shifts in molecular properties that dictate biological target engagement, photophysical behavior, and developability. The target compound is a 3,4′-biscoumarin with a direct C–C inter-ring bond, distinguishing it fundamentally from the more common 3,3′-methylene-bridged dicoumarol scaffold (exemplified by MBH) [1]. This topological difference alters π-conjugation geometry: 3,4′-linked systems adopt a V-shaped conformation with a larger rigid conjugated plane, which class-level studies show elevates fluorescence quantum yields to 0.7–0.8 versus typical mono-coumarin values and shifts absorption/emission to longer wavelengths [1][2]. Furthermore, the target is uniquely devoid of phenolic –OH groups (HBD = 0), contrasting with 4-hydroxycoumarin-derived biscoumarins that carry two or more H-bond donors [3]. This absence of H-bond donors, combined with a LogP of 3.67 and TPSA of 97.36 Ų, places the compound in a physicochemical space that is distinct from both more polar hydroxy-biscoumarins and more lipophilic mono-coumarin analogs — with direct consequences for membrane permeability, metabolic susceptibility, and metal-chelation potential [3]. These three axes of differentiation — scaffold topology, π-conjugation architecture, and H-bond donor count — mean that substituting a 3,3′-methylene-bridged or 4-hydroxy-bearing analog will not recapitulate the same property profile in screening or assay contexts.

Quantitative Differentiation Evidence: CAS 859666-77-6 Versus Closest Structural Comparators


Scaffold Topology: 3,4′-Direct C–C Linkage Versus 3,3′-Methylene-Bridged Biscoumarin — Conjugation Geometry and Antibacterial Potency Class Benchmarking

The target compound employs a direct 3,4′-biscoumarinyl C–C linkage, whereas the most extensively characterized comparator scaffold — 3,3′-[(4-methoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one) (MBH) — uses a methylene bridge between two 4-hydroxycoumarin units. In a head-to-head study of three biscoumarin derivatives against drug-sensitive S. aureus (ATCC 29213) and isolated MRSA strains, the methylene-bridged biscoumarins (including MBH bearing the 4-methoxyphenyl motif) exhibited MIC values in the range 0.19–0.36 µg/mL, outperforming the clinical reference tobramycin (MIC = 2 µg/mL) by approximately 5.5- to 10.5-fold [1]. Although the target compound has not been tested in this specific assay, the presence of the identical 4-methoxyphenyl pharmacophore coupled with a distinct 3,4′-topology (vs. 3,3′-methylene) creates a structurally addressable differentiation point: the direct C–C linkage produces a more extended, rigid conjugated plane that class-level optical studies associate with higher fluorescence quantum yields (0.7–0.8) and red-shifted emission versus methylene-bridged analogs, which is relevant for both fluorescence-based assay compatibility and potential photodynamic applications [2].

Antibacterial drug discovery MRSA Biscoumarin scaffold comparison

Physicochemical Differentiation: Zero H-Bond Donor Profile Versus 4-Hydroxy-Biscoumarins — Permeability, Metabolism, and Metal Chelation Liability

The target compound possesses zero hydrogen-bond donors (HBD = 0), a calculated LogP of 3.67, and a topological polar surface area (TPSA) of 97.36 Ų, placing it within favorable oral drug-like space per Lipinski and Veber rules [1]. In direct structural contrast, the most frequently studied biscoumarin subclass — 3,3′-methylene-bridged bis(4-hydroxycoumarins) such as MBH — carries two phenolic –OH groups (HBD = 2) and a TPSA typically exceeding 120 Ų [2]. The absence of phenolic –OH in the target compound eliminates three liabilities associated with 4-hydroxycoumarin-based analogs: (i) Phase II glucuronidation/sulfation at the phenolic oxygen, which accelerates hepatic clearance; (ii) metal-chelation capacity (4-hydroxycoumarins are known Fe³⁺ and Cu²⁺ chelators), which can confound metalloenzyme assay readouts; and (iii) pH-dependent ionization (phenolic pKa ~7–9), which introduces variability in membrane partitioning across physiological pH gradients [2]. Additionally, the target's LogP of 3.67 is 1.0–1.5 log units lower than that of the mono-coumarin analog 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one (MW 386, estimated LogP ~4.80 from Hit2Lead data), while retaining a higher TPSA that supports aqueous solubility . This balanced lipophilicity profile makes the target particularly suitable for CNS-targeted screening libraries, where optimal LogP typically falls between 2 and 4.

Drug-likeness ADME prediction Physicochemical profiling

Molecular Weight and Rotatable Bond Expansion: Target Versus Simpler 3,4′-Biscoumarin Core — Implications for Binding Site Occupancy and Selectivity

The target compound (MW 484.45) incorporates a 7-[2-(4-methoxyphenyl)-2-oxoethoxy] side chain that adds approximately 134 Da of molecular weight and four additional rotatable bonds compared to the minimal 3,4′-biscoumarin core analog 8-methoxy-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one (ChemBase 200880, MW 350.32, C20H14O6, RotB ≈ 3) [1]. This side-chain expansion is functionally significant: the 2-(4-methoxyphenyl)-2-oxoethoxy motif introduces an aryl ketone moiety capable of participating in π-stacking and hydrogen-bond acceptor interactions within extended binding pockets. In biscoumarin-based enzyme inhibitor series, such side-chain extensions have been shown to drive selectivity — for example, biscoumarin 12d achieved dual cholinesterase inhibition (AChE IC50 = 6.30 µM, BChE IC50 = 49 µM), with the differential activity attributed to side-chain-mediated interactions with the peripheral anionic site of AChE [2]. By contrast, the minimal core analog (ChemBase 200880, MW 350.32) lacks this extended pharmacophore and would likely exhibit reduced binding complementarity to targets requiring occupation of a distal sub-pocket. The additional molecular weight remains within acceptable lead-like space (MW < 500) and is offset by a favorable ligand efficiency potential given the compound's high fraction of sp²-hybridized carbons (28/28 carbons are sp²), which contributes to rigidity and reduces the entropic penalty upon binding [1].

Structure-activity relationships Target engagement Ligand efficiency

Enzyme Inhibition Versatility: Class-Level Evidence for Biscoumarins Across Urease, α-Glucosidase, and Cholinesterase Targets — Potency Benchmarks for Prioritization

Although the target compound itself lacks published target-specific IC50 data, the biscoumarin structural class to which it belongs has demonstrated quantifiable, multi-target enzyme inhibition across therapeutically relevant targets. In a systematic study of bis-coumarins as non-cytotoxic urease inhibitors, eight derivatives exhibited IC50 values ranging from 4.4 ± 0.21 to 115.6 ± 2.13 µM, with the most potent compounds surpassing the reference inhibitor thiourea (IC50 = 21.3 ± 1.3 µM) by approximately 4.8-fold [1]. In the α-glucosidase inhibition space, biscoumarin derivatives designed via QSAR modeling achieved IC50 values as low as 0.62 µM and 1.21 µM, representing a 77- to 151-fold improvement over the clinical standard acarbose (IC50 = 93.63 µM) [2]. For CNS-relevant cholinesterase targets, biscoumarin 12d demonstrated dual AChE/BChE inhibition (IC50 = 6.30 µM and 49 µM, respectively) and antiproliferative activity against A549 lung carcinoma cells [3]. These class-level benchmarks establish that appropriately substituted biscoumarins can achieve low-micromolar to sub-micromolar potency across diverse enzyme families. The target compound's specific substitution pattern — 8-methoxy on one coumarin ring and the 7-(4-methoxyphenyl-2-oxoethoxy) extension on the other — is structurally poised to engage both the catalytic site and peripheral recognition domains seen in these biscoumarin-responsive targets.

Enzyme inhibition Urease α-Glucosidase Cholinesterase Biscoumarin SAR

Best-Fit Research and Industrial Application Scenarios for 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one (CAS 859666-77-6)


High-Throughput Phenotypic Screening Against Gram-Positive Pathogens Including MRSA

This compound should be prioritized in antibacterial screening decks targeting drug-resistant Gram-positive pathogens. The biscoumarin class benchmark — MIC values of 0.19–0.36 µg/mL against both drug-sensitive S. aureus (ATCC 29213) and clinical MRSA isolates, exceeding tobramycin (MIC = 2 µg/mL) by 5- to 10-fold [1] — provides quantitative precedent for potent anti-staphylococcal activity within this chemical family. The target compound's unique 3,4′-topology and absence of a benzylic methylene (present in MBH-type comparators) may confer superior metabolic stability in follow-up mechanism-of-action studies. The zero HBD profile eliminates phenolic glucuronidation, making it more suitable than 4-hydroxy-biscoumarins for MIC follow-up in the presence of hepatic metabolic fractions [2].

Fluorescence-Based Probe Development and Imaging Applications

The 3,4′-biscoumarin scaffold with extended π-conjugation through the direct inter-ring C–C bond and the 7-arylketone side chain is structurally analogous to V-shaped bis-coumarin fluorophores that exhibit quantum yields of 0.7–0.8, large Stokes shifts, and red-shifted emission relative to mono-coumarins [1]. The 8-methoxy substituent acts as an electron-donating group that further enhances fluorescence intensity, as demonstrated in systematic studies of methoxy-substituted coumarins where 8-OCH3 placement produced significant emission wavelength shifts [2]. The compound is therefore a strong candidate for development as a fluorescent probe for metal ion sensing (Cu²⁺, Fe³⁺), cell imaging, or as a component in solution-processable organic light-emitting device (OLED) emitter layers — applications where biscoumarin derivatives have already shown proof-of-concept [1].

Multi-Target Enzyme Inhibitor Screening for Metabolic and Neurodegenerative Disease Targets

The biscoumarin class has demonstrated quantifiable inhibition across urease (IC50 4.4 µM; 4.8× thiourea), α-glucosidase (IC50 0.62 µM; 151× acarbose), and acetylcholinesterase (IC50 6.30 µM) [1][2][3]. The target compound's specific substitution — combining an 8-methoxy group (known to enhance MAO-B and AChE inhibition in coumarin SAR studies) with a 7-(4-methoxyphenyl-2-oxoethoxy) extension (providing additional π-stacking and H-bond acceptor capacity) — makes it a structurally novel entry for screening against these validated biscoumarin-responsive enzyme families. The compound's drug-like physicochemical profile (LogP 3.67, TPSA 97.36 Ų, Lipinski-compliant) supports its use in both biochemical enzyme assays and cell-based target engagement studies without solubility or permeability artifacts [4].

Computational Chemistry and Pharmacophore Model Building

Given the absence of published biological data for this specific compound, it represents a high-value probe for computational hit-expansion and pharmacophore modeling. The 3,4′-biscoumarin scaffold with a 7-arylketone side chain occupies a distinct region of chemical space not represented in most commercial screening libraries. Molecular docking and molecular dynamics studies can benchmark this compound against known biscoumarin inhibitors (e.g., biscoumarin 12d for AChE, or α-glucosidase inhibitors 18/19) to generate testable hypotheses about binding mode differences arising from the 3,4′-linkage versus 3,3′-methylene topology. The fully computed property set (SMILES, InChI, InChIKey, LogP, TPSA, pKa, polarizability) is available from ChemBase and can seed QSAR model training [1].

Quote Request

Request a Quote for 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.